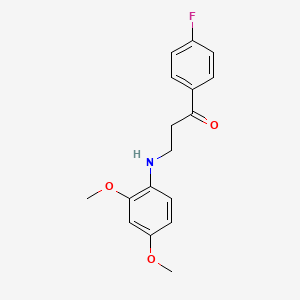

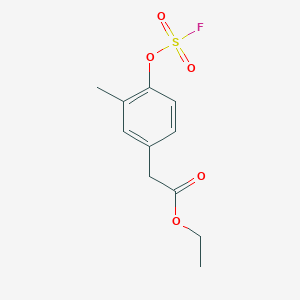

![molecular formula C18H18N4O2S3 B2482946 5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide CAS No. 946206-43-5](/img/structure/B2482946.png)

5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds related to the given molecule often involves complex reactions including cyclization, sulfonation, and the incorporation of various functional groups to achieve the desired structure. For instance, a related process involves the synthesis of sulfonamides incorporating thiophene moieties via Suzuki cross-coupling reactions, indicating the use of palladium catalysis to forge carbon-sulfur bonds crucial for constructing the thiophene scaffold (Noreen et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of several key functional groups: sulfonamide, thiophene, and triazole rings. These groups contribute to the molecule's binding properties and interactions. X-ray crystallography and computational methods like DFT calculations can provide insights into the geometry, electronic structure, and interaction potential of the molecule with various biological targets or materials. A study by Leitāns et al. (2013) on related sulfonamide structures highlighted how these functional groups interact with the active sites of enzymes, offering a foundation for understanding the molecular interactions at play (Leitāns et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds with such structural complexity often include nucleophilic substitution, addition reactions, and cyclization. The presence of a sulfonamide group can lead to reactions with electrophiles or act as a leaving group under certain conditions. The thiophene and triazole rings offer sites for substitution reactions, potentially leading to the formation of various derivatives with altered chemical and physical properties. Research by Filimonov et al. (2017) on similar compounds illustrates the reactivity of cyanothioacetamides and sulfonyl azides under diazo transfer conditions, indicating the synthetic versatility of these molecules (Filimonov et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications :

- A study by El-Sherief et al. (2011) discusses the synthesis of novel 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles. The paper highlights the synthetic pathways that might be relevant for compounds like the one .

- Hafez et al. (2017) synthesized a series of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, demonstrating their potential as antitumor and antibacterial agents. This indicates the possible biomedical applications of similar compounds.

- Research by Prugh et al. (1991) on thieno[2,3-b]thiophene-2-sulfonamides and thieno[3,2-b]thiophene-2-sulfonamides explores their activity as ocular hypotensive agents, relevant for glaucoma treatment.

Chemical Properties and Synthesis Techniques :

- Katritzky et al. (2000) focus on a novel one-step synthesis of thiazolo[3,2-b]1,2,4-triazoles, which are structurally related to the compound of interest and may share similar synthetic pathways.

- The work of Ceylan et al. (2014) on synthesizing new hybrid molecules containing azole moieties provides insights into the chemical behavior and potential applications of such compounds.

Potential Pharmacological Applications :

- Sahin et al. (2012) investigate azole derivatives, including their synthesis and antimicrobial activity, suggesting potential pharmacological uses for similar compounds.

Cytotoxicity and Anticancer Properties :

- A study by Arsenyan et al. (2016) on the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides against various cancer cell lines may offer parallels for the assessment of related compounds.

Antileishmanial Activity :

- Süleymanoğlu et al. (2017) conducted an antileishmanial activity study on 4-amino-1,2,4-triazole derivatives, indicating the potential of similar compounds in treating parasitic infections.

Eigenschaften

IUPAC Name |

5-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S3/c1-12-5-3-4-6-15(12)17-20-18-22(21-17)14(11-25-18)9-10-19-27(23,24)16-8-7-13(2)26-16/h3-8,11,19H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZWTKNNDSGIHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)

![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)

![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)

![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)